molecular formula C13H10N2O B2519366 2-[(2-formyl-1H-pyrrol-1-yl)methyl]benzonitrile CAS No. 130569-96-9

2-[(2-formyl-1H-pyrrol-1-yl)methyl]benzonitrile

Cat. No. B2519366
CAS RN: 130569-96-9
M. Wt: 210.236
InChI Key: ZKFILPCADGLNSG-UHFFFAOYSA-N
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Description

“2-[(2-formyl-1H-pyrrol-1-yl)methyl]benzonitrile” is a chemical compound with the CAS Number: 130569-96-9 . It has a molecular weight of 210.24 and its linear formula is C13H10N2O .


Molecular Structure Analysis

The SMILES string representation of this compound is O=Cc1cccn1-c2ccccc2C#N . The InChI representation is 1S/C12H8N2O/c13-8-10-4-1-2-6-12(10)14-7-3-5-11(14)9-15/h1-7,9H .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C . The density is predicted to be 1.10±0.1 g/cm3 and the boiling point is predicted to be 380.7±22.0 °C .

Scientific Research Applications

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302-H312-H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using protective gloves/protective clothing/eye protection/face protection, and others .

Future Directions

Given the diverse nature of pyrrole derivatives, there is significant potential for further exploration of this compound and its analogs . The development of new synthesis methods and the investigation of their biological activities could be valuable areas of future research .

properties

IUPAC Name

2-[(2-formylpyrrol-1-yl)methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O/c14-8-11-4-1-2-5-12(11)9-15-7-3-6-13(15)10-16/h1-7,10H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKFILPCADGLNSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=CC=C2C=O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-formyl-1H-pyrrol-1-yl)methyl]benzonitrile

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